12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
Description
This compound features a complex tricyclic scaffold fused with a 2-methoxyphenyl-substituted piperazine moiety. The core structure comprises a 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-tetraene system, where the sulfur atom (thia) and two nitrogen atoms (diaza) are strategically positioned to influence electronic and steric properties.
Properties
IUPAC Name |
12-[4-(2-methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14-22-20(19-15-6-5-9-18(15)27-21(19)23-14)25-12-10-24(11-13-25)16-7-3-4-8-17(16)26-2/h3-4,7-8H,5-6,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBJTQIJGJLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Methoxyphenyl)piperazine
The substituent 4-(2-methoxyphenyl)piperazine is synthesized separately through the following steps:
Coupling to the Tricyclic Core
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The methylated thieno[2,3-d]pyrimidine (1 equivalent) and 4-(2-methoxyphenyl)piperazine (1.5 equivalents) are refluxed in DMF.
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Potassium carbonate (2 equivalents) is added to deprotonate the piperazine nitrogen.
Yield: 50–65% after recrystallization from methanol.
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization for cost, safety, and environmental impact.
Continuous Flow Reactors
Green Chemistry Approaches
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Solvent Replacement: Substitution of DMF with cyclopentyl methyl ether (CPME), a safer alternative.
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Catalyst Recycling: Palladium catalysts immobilized on magnetic nanoparticles reduce metal waste.
Purification and Characterization
Purification Methods
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Recrystallization: Methanol/water mixtures (7:3) yield >95% purity.
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Chromatography: Reverse-phase HPLC for analytical-grade material.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a more saturated form.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine nitrogen and the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties . Derivatives containing the piperazine structure have demonstrated cytotoxic effects against various cancer cell lines, including:
- Human Liver (HUH7)
- Breast (MCF7)
- Colon (HCT116)
In vitro studies have shown that these compounds can inhibit cell proliferation more effectively than standard treatments like 5-fluorouracil. For example, a study assessed the cytotoxic effects of various piperazine derivatives against HUH7 and MCF7 cell lines, revealing significant inhibition of cell growth compared to control substances.
Neuropharmacological Effects
The compound's potential in neuropharmacology is notable, particularly regarding its interaction with serotonergic systems. Compounds similar to this one have shown low nanomolar binding affinities to the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression disorders. The piperazine moiety enhances binding affinity to serotonin receptors, which may influence neurotransmitter systems and provide therapeutic benefits .
Case Study 1: Anticancer Efficacy
A study focused on the cytotoxic effects of various piperazine derivatives against human liver (HUH7) and breast (MCF7) cancer cell lines. Results indicated that derivatives similar to our target compound exhibited significantly lower IC50 values than standard treatments, demonstrating their potential as anticancer agents.
Case Study 2: Neuropharmacological Assessment
Another investigation examined the binding affinity of piperazine derivatives to serotonin receptors, revealing that compounds with similar structures displayed promising results in modulating serotonergic activity, which could be beneficial for anxiety and depression treatments.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. For instance, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Structural and Electronic Comparisons
- Piperazine Derivatives : The target compound’s 2-methoxyphenylpiperazine group distinguishes it from analogs like 10-chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo (), where the trifluoromethyl group increases hydrophobicity and electron-withdrawing effects. The methoxy group in the target compound may improve solubility compared to halogens .
- Thiazole vs.
Pharmacological and Functional Insights
- Receptor Binding : Piperazine-containing analogs (e.g., ’s compounds 13 and 14) show affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The target compound’s 2-methoxyphenyl group may mimic catecholamine structures, suggesting similar neurological targets .
- Metabolic Stability : The trifluoromethyl group in ’s analog likely extends half-life by resisting oxidative metabolism, whereas the methoxy group in the target compound may undergo demethylation, reducing longevity .
- Synthetic Accessibility : The target compound’s methyl group at position 10 simplifies synthesis compared to ethyl or thiazolylmethylsulfanyl substituents, which require multi-step functionalization (e.g., ) .
Biological Activity
The compound 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure with a piperazine moiety that is often associated with various biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 508.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 887223-38-3 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes:
- Serotonergic Activity : Similar compounds have shown effectiveness as serotonergic antagonists, which may contribute to their antipsychotic properties .
- Dopaminergic Modulation : The piperazine structure is known to influence dopaminergic pathways, potentially offering therapeutic benefits in disorders such as schizophrenia and depression .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, enhancing its pharmacological profile.
Therapeutic Applications
Research indicates that this compound could be beneficial in several therapeutic areas:
- Antipsychotic Potential : Due to its structural similarities with known antipsychotics, it may exhibit atypical antipsychotic effects .
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory activities, making them candidates for further investigation in inflammatory disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Pharmacological Evaluation : A study on a similar piperazine derivative demonstrated significant antipsychotic activity in animal models, supporting the hypothesis that modifications to the piperazine structure can enhance efficacy .
- Neuroprotective Studies : Research on related compounds indicated neuroprotective effects through modulation of oxidative stress pathways, suggesting that this compound could be investigated for similar properties .
- Clinical Trials : Ongoing clinical trials for piperazine-based compounds have shown promise in treating mood disorders and schizophrenia, indicating the potential for this compound's application in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
